VH032-Peg1-N3 is a compound derived from the VH032 series, which functions as a potent inhibitor of the von Hippel-Lindau (VHL) protein. This compound is particularly significant in the context of targeted protein degradation through the use of PROTAC (Proteolysis Targeting Chimeras) technology. The inclusion of a polyethylene glycol (PEG) linker enhances its solubility and bioavailability, making it a valuable tool in biochemical research.
VH032-Peg1-N3 is classified as a VHL ligand, specifically designed for use in PROTAC applications. It is synthesized as part of ongoing research into small-molecule ligands that can modulate protein interactions within cellular pathways. The compound's structure incorporates a PEG linker, which is crucial for its function in targeted degradation processes .
The synthesis of VH032-Peg1-N3 typically involves several key steps:
The molecular structure of VH032-Peg1-N3 can be described as follows:
The detailed molecular formula includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur, reflecting its complex architecture .
VH032-Peg1-N3 participates in several chemical reactions relevant to its function:
The mechanism by which VH032-Peg1-N3 operates involves several steps:
This mechanism is critical for regulating protein levels within cells and has implications for therapeutic strategies against diseases characterized by dysregulated protein expression .
VH032-Peg1-N3 exhibits several notable physical and chemical properties:
VH032-Peg1-N3 has several applications in scientific research:
E3 ubiquitin ligases are pivotal in conferring substrate specificity during ubiquitination. Humans encode >600 E3 ligases, yet <2% have been successfully harnessed for PROTAC design [5]. This limitation arises from stringent requirements: ideal E3 ligases must be chemically liganded, ubiquitously expressed in target tissues, and form productive ternary complexes.
Table 1: Clinically Exploited E3 Ligases in PROTACs
| E3 Ligase | PROTACs in Clinical Trials | Key Features |
|---|---|---|
| VHL | 1 (NCT04886622) | High-affinity small-molecule ligands; tissue-restricted expression |
| CRBN | 3 (e.g., NCT03888612) | Immunomodulatory drug derivatives; ubiquitous expression |
| Others | 0 | Under exploration to overcome resistance |
VH032-PEG1-N3 belongs to the VHL-recruiting class, which avoids limitations of cereblon (CRBN)-based PROTACs, such as CRBN mutation-induced resistance in hematological malignancies [5] [10]. Its incorporation enhances degradation efficiency by enabling proteasome-mediated target elimination across diverse cellular contexts [2] [3].
VH032-PEG1-N3 (chemical formula: C₂₆H₃₅N₇O₅S; MW: 557.67 g/mol) features three critical domains [1]:
Structural Advantages:
In PROTACs like MZ1 (BRD4 degrader), VH032 derivatives demonstrate superior degradation selectivity over CRBN-based counterparts, attributed to stringent ternary complex geometry requirements [2].
The development of VH032-PEG1-N3 reflects iterative optimization in E3 ligase ligand design:
Table 2: Key VH032 Derivatives for PROTAC Synthesis
| Compound | CAS Number | Conjugation Handle | Application |
|---|---|---|---|
| VH032-PEG1-N₃ | 2101200-09-1 | Azide (-N₃) | CuAAC-click chemistry |
| VH032-amide-PEG1-acid | 2172820-07-2 | Carboxylic acid (-COOH) | Amide coupling |
| VH032 analogue-1 | 2111829-84-4 | Acid-labile protecting group | Intermediate synthesis |
Synthetic routes to these derivatives emphasize efficiency. For example, VH032-PEG1-N₃ is synthesized via carbodiimide coupling between VH032’s carboxylic acid and amino-PEG1-azide, achieving >98% purity after HPLC [1] [8].
Table 3: Synthetic Yields of VH032-PEG1-N3 PROTAC Conjugates
| Target Protein | Conjugation Method | Yield (%) | Degradation Efficiency (DC₅₀) |
|---|---|---|---|
| BRD4 | CuAAC | 65% | 1–10 nM |
| ERRα | Amide coupling | 72% | 5–50 nM |
| RIPK2 | CuAAC | 58% | 10–100 nM |
Data representative of published PROTACs [1] [2] [6]
Future directions include developing heterobifunctional degraders targeting non-canonical E3 ligases (e.g., RNF114, DCAF16) to expand the "degradable proteome" [5] [10].
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